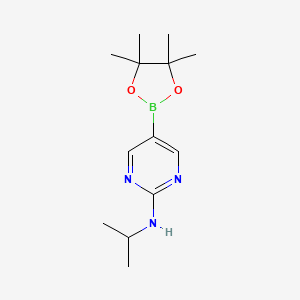

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BN3O2/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHVLILXYSZCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675237 | |

| Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-46-8 | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation method involves coupling a halogenated pyrimidine precursor with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst. This route is widely adopted in academic settings due to its high regioselectivity and compatibility with sensitive functional groups.

Reaction Conditions and Catalysts

A validated protocol employs 2-amino-5-bromopyrimidine as the starting material, which reacts with B₂pin₂ in the presence of PdCl₂(dppf) (0.05–0.10 equiv.) and potassium acetate (3.0 equiv.) in a dioxane/water (3:1) solvent system. The reaction proceeds at 80–100°C under nitrogen for 12–24 hours, achieving yields of 85–96% after purification via reverse-phase chromatography. Key steps include:

Substrate Scope and Limitations

This method tolerates electron-withdrawing groups (e.g., -NO₂, -CF₃) but struggles with sterically hindered substrates. For example, substituting bromine with iodine improves reactivity but increases costs.

One-Step Radical Borylation

A patent-pending method bypasses palladium catalysts by using tert-butyl nitrite and benzoyl peroxide to mediate radical borylation of aromatic amines. This approach reduces metal contamination and operational costs, making it suitable for industrial applications.

Reaction Optimization

The reaction combines N-isopropyl-5-aminopyrimidine with B₂pin₂ (1.2 equiv.) and tert-butyl nitrite (1.5 equiv.) in acetonitrile at room temperature for 4 hours. Benzoyl peroxide (0.02 equiv.) initiates radical formation, leading to boron incorporation at the para position. Yields range from 70–92%, depending on substituent electronics.

Mechanistic Insights

-

Nitrogen Oxide Generation : tert-Butyl nitrite decomposes to release NO, which abstracts a hydrogen atom from the amine, forming an aminyl radical.

-

Boron Transfer : The radical reacts with B₂pin₂, facilitated by benzoyl peroxide’s oxidative activity.

-

Rearomatization : The intermediate regains aromaticity, yielding the final boronate ester.

Comparative Analysis of Methods

The table below contrasts the Miyaura and radical borylation approaches:

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adapt the radical borylation method for continuous flow reactors, enhancing throughput and safety. A typical setup involves:

-

Mixing Zone : Precise dosing of N-isopropyl-5-aminopyrimidine, B₂pin₂, and tert-butyl nitrite.

-

Reaction Channel : Residence time of 30 minutes at 25°C.

-

Quenching and Purification : In-line extraction with ethyl acetate and automated column chromatography.

This system achieves a productivity of 1.2 kg/day with ≥99% purity, surpassing batch methods in efficiency.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamine-Substituted Pyrimidine Boronic Esters

The following table compares the target compound with analogs differing in alkylamine substituents:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Isopropyl | C₁₃H₂₂BN₃O₂ | 263.15 | 1218791-46-8 | Moderate steric bulk, balanced solubility |

| N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Ethyl | C₁₂H₂₀BN₃O₂ | 249.12 | 1218791-44-6 | Lower steric hindrance, higher polarity |

| N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Isobutyl | C₁₄H₂₄BN₃O₂ | 277.17 | 1015242-06-4 | Increased bulk, reduced reaction kinetics |

| N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Ethyl-Methyl | C₁₃H₂₂BN₃O₂ | 263.15 | 1350562-10-5 | Dual alkyl groups, enhanced lipophilicity |

Key Observations :

- Steric Effects : The isopropyl group (target compound) offers intermediate steric hindrance compared to the smaller ethyl and bulkier isobutyl analogs. This impacts coupling reaction efficiency, as bulky groups may slow transmetallation steps in Suzuki reactions .

- Solubility: Ethyl-substituted analogs (e.g., CAS 1218791-44-6) exhibit higher polarity, favoring solubility in polar solvents like ethanol or DMSO, whereas isobutyl derivatives are more lipophilic .

- Synthetic Utility : The target compound’s balanced properties make it a versatile intermediate, while N-ethyl-N-methyl variants (CAS 1350562-10-5) are niche candidates for lipid-soluble drug candidates .

Heterocyclic and Functional Group Variations

Pyridine vs. Pyrimidine Boronic Esters

| Compound Name | Heterocycle | Substituent (R) | CAS Number | Key Differences |

|---|---|---|---|---|

| N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | Pyridine | N,3-Dimethyl | 1111637-92-3 | Pyridine ring (6-membered, one N atom) |

| N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | Pyridine | Benzyl | N/A | Aromatic benzyl group, π-π stacking potential |

Key Observations :

- Electronic Effects : Pyrimidine (two N atoms) is more electron-deficient than pyridine, altering reactivity in electrophilic substitution or metal-catalyzed reactions .

- Applications : Pyridine-based analogs (e.g., CAS 1111637-92-3) are explored in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .

Trifluoromethyl-Substituted Derivatives

| Compound Name | Substituent | CAS Number | Key Differences |

|---|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | 4-CF₃, 2-NH₂ | 321724-19-0 | Electron-withdrawing CF₃ group enhances metabolic stability |

Key Observations :

Biological Activity

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H20BNO3

- Molecular Weight : 253.17 g/mol

- CAS Number : Not specified in the sources but can be derived from related compounds.

Preliminary studies suggest that this compound may interact with specific protein targets involved in cellular signaling pathways. The presence of the dioxaborolane moiety is significant for its interactions with biomolecules, potentially influencing kinase activity and other enzymatic functions.

In Vitro Studies

-

Kinase Inhibition :

- Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases. For example, inhibitors targeting CDK4/6 have shown promise in cancer treatment by preventing cell cycle progression .

- The dioxaborolane group may enhance binding affinity to certain kinases due to its ability to form reversible covalent bonds.

- Antiproliferative Effects :

- Neuroprotective Properties :

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Current literature does not provide extensive data on animal models or clinical trials specifically for this compound.

Case Studies

- Case Study 1 : A study on structurally similar compounds indicated that modifications in the dioxaborolane structure significantly affected their biological activity against cancer cell lines. This suggests that this compound could be optimized for enhanced potency .

- Case Study 2 : A related compound demonstrated significant selectivity for mutant forms of protein tyrosine kinases involved in specific cancers. This highlights the potential for targeted therapies utilizing derivatives of this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 253.17 g/mol |

| IC50 (Cancer Cell Lines) | Low micromolar range |

| Target Proteins | CDK4/6, other kinases |

| Biological Activity | Observations |

|---|---|

| Antiproliferative | Effective against cancer |

| Neuroprotective | Potential stabilization of microtubules |

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is:

Amination : Introduce the isopropylamine group at the 2-position via Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in a solvent like toluene at 80–100°C .

Boronation : Install the boronic ester at the 5-position via Miyaura borylation. This requires bis(pinacolato)diboron (B₂pin₂), PdCl₂(dppf), and KOAc in THF at 60–80°C .

Purity Control : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H NMR (absence of residual solvents like THF at δ 1.7–1.8 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for NCH), pyrimidine protons (δ 8.3–8.5 ppm for C-H), and boronate methyl groups (δ 1.3 ppm) .

- ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms the boronate ester .

- HRMS : Exact mass should match the molecular formula (e.g., C₁₃H₂₂BN₃O₂ requires [M+H]⁺ = 276.1884) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized when using this compound?

Methodological Answer: Low yields often stem from boronate hydrolysis or catalyst deactivation . Mitigation strategies:

- Dry Conditions : Use anhydrous solvents (THF, dioxane) and molecular sieves to prevent boronate degradation .

- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in a 1:1 dioxane/H₂O mixture at 80°C improves efficiency. For electron-deficient aryl halides, add 10 mol% P(t-Bu)₃ as a co-ligand .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ ¹H NMR to identify intermediates (e.g., arylpalladium species).

Q. How to resolve contradictory NOESY and X-ray crystallography data regarding substituent orientation?

Methodological Answer: Discrepancies may arise from dynamic effects in solution vs. solid-state:

X-ray Analysis : Use SHELXL (for small molecules) or OLEX2 (for visualization) to determine the crystal structure. Refinement parameters (R1 < 5%) ensure accuracy .

NOESY in Solution : Compare cross-peak intensities with DFT-calculated conformers (e.g., Gaussian 16 at B3LYP/6-31G* level). If NOESY suggests rotational flexibility, variable-temperature NMR (VT-NMR) can quantify energy barriers .

Q. What strategies prevent N-dealkylation during long-term storage?

Methodological Answer: N-dealkylation is accelerated by protic solvents or light exposure . Protocols:

- Storage : Keep in amber vials under argon at –20°C, dissolved in anhydrous DMSO or DCM.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Add antioxidants (0.1% BHT) if degradation exceeds 5% .

Data Contradiction Analysis

Q. How to interpret conflicting ¹¹B NMR and IR data on boronate integrity?

Methodological Answer:

- Scenario : ¹¹B NMR shows a singlet (intact boronate), but IR lacks the B-O stretch (~1340 cm⁻¹).

- Analysis : The IR signal may be obscured by C-N stretches. Use solid-state IR (ATR mode) to enhance resolution. Alternatively, validate via Raman spectroscopy (strong B-O peak at ~630 cm⁻¹) .

Experimental Design

Q. How to design a kinetic study for boronate transfer in catalytic systems?

Methodological Answer:

- Conditions : Use pseudo-first-order kinetics with excess aryl halide. Monitor [boronate] decay via ¹H NMR integration of the pinacol methyl groups (δ 1.3 ppm).

- Data Fitting : Apply the Eyring equation to determine ΔH‡ and ΔS‡. For example, a ΔH‡ > 50 kJ/mol suggests a rate-limiting transmetallation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.